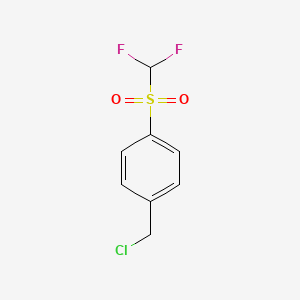
1-Brom-5-chlor-2-ethoxybenzol
Übersicht
Beschreibung
1-Bromo-5-chloro-2-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloro-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Environmental Chemistry: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-5-chloro-2-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-5-chloro-2-ethoxybenzene affects the biochemical pathways involving the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for its stability and reactivity .
Result of Action
The result of the action of 1-Bromo-5-chloro-2-ethoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
The action of 1-Bromo-5-chloro-2-ethoxybenzene can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place can affect the rate and outcome of the reaction . Additionally, the presence of other substances in the reaction environment can also influence the reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 5-chloro-2-ethoxybenzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 1-bromo-5-chloro-2-ethoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-chloro-2-ethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution Reactions:
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid, or acyl chlorides in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 5-chloro-2-ethoxyphenol or 5-chloro-2-ethoxyaniline.
Electrophilic Aromatic Substitution: Introduction of nitro, sulfonyl, or acyl groups to the benzene ring.
Reduction: Formation of 2-ethoxybenzene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-chloro-4-ethoxybenzene
- 1-Bromo-3-chloro-2-ethoxybenzene
- 1-Bromo-4-chloro-2-ethoxybenzene
Uniqueness
1-Bromo-5-chloro-2-ethoxybenzene is unique due to the specific positions of the bromine, chlorine, and ethoxy groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, 1-bromo-5-chloro-2-ethoxybenzene may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAXVGTPDYRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)

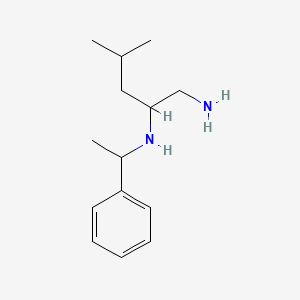
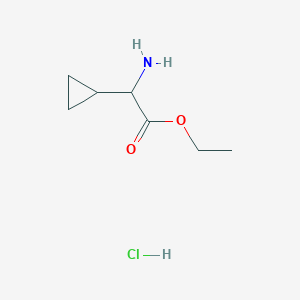
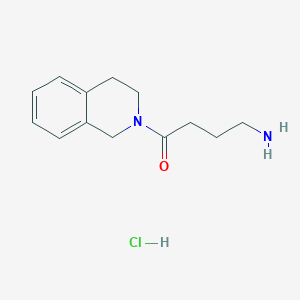
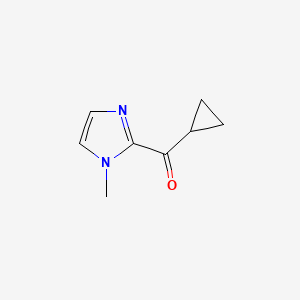
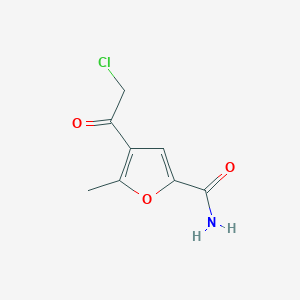
![2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1527904.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)

